

Comparative analysis of Barbamide synthesis routes

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A Guide to the Total Synthesis of Barbamide

Barbamide, a chlorinated lipopeptide first isolated from the marine cyanobacterium Lyngbya majuscula, has attracted attention for its molluscicidal activity. This guide provides a detailed analysis of the first and thus far only reported total synthesis of **barbamide**, a convergent route developed by Nguyen, Willis, and Gerwick. This synthesis is characterized by the preparation of two key fragments, which are then coupled and elaborated to afford the natural product.

Overall Synthetic Strategy

The total synthesis of **barbamide** is designed as a convergent synthesis. This strategy involves the independent synthesis of two complex molecular fragments, which are then joined together in the later stages of the synthesis. The two key fragments in this synthesis are:

- (S)-3-trichloromethylbutanoyl chloride: The chlorinated acid chloride portion of **barbamide**.
- N-methyl-(S)-dolaphenine: A novel secondary amine that forms the thiazole-containing part of the molecule.

The synthesis culminates in the coupling of these two fragments, followed by the formation of the characteristic (E)-enol ether to yield **barbamide**.

Data Summary of the Barbamide Total Synthesis

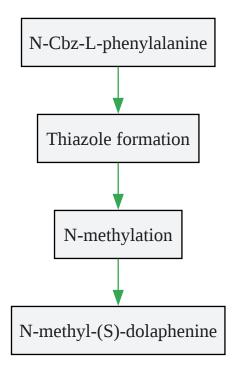


The following table summarizes the key quantitative data for the synthesis of the two main fragments and the final product, **barbamide**.

Synthesis Stage	Starting Material	Number of Steps	Overall Yield
N-methyl-(S)- dolaphenine	N-Cbz-L- phenylalanine	6	24%
(S)-3- trichloromethylbutano yl chloride	(S)-4- isopropyloxazolidin-2- one	4	35%
Barbamide	N-methyl-(S)- dolaphenine	3	34%

Synthesis of Key Fragments N-methyl-(S)-dolaphenine

The synthesis of the novel secondary amine, N-methyl-(S)-dolaphenine, commences from the readily available N-Cbz-L-phenylalanine. The six-step synthesis involves the formation of a thiazole ring and subsequent N-methylation.



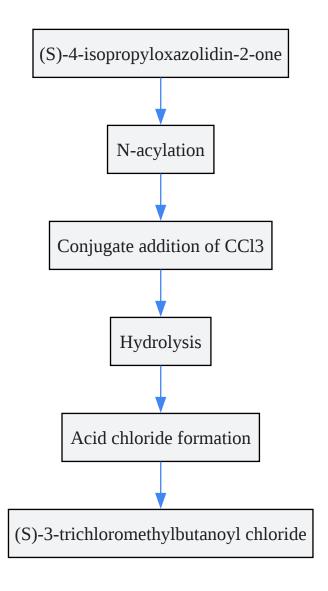


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Caption: Synthesis of N-methyl-(S)-dolaphenine.

(S)-3-trichloromethylbutanoyl chloride

The synthesis of the chlorinated acid chloride fragment begins with (S)-4-isopropyloxazolidin-2-one. A key step in this four-step sequence is the diastereoselective conjugate addition of a trichloromethyl group.



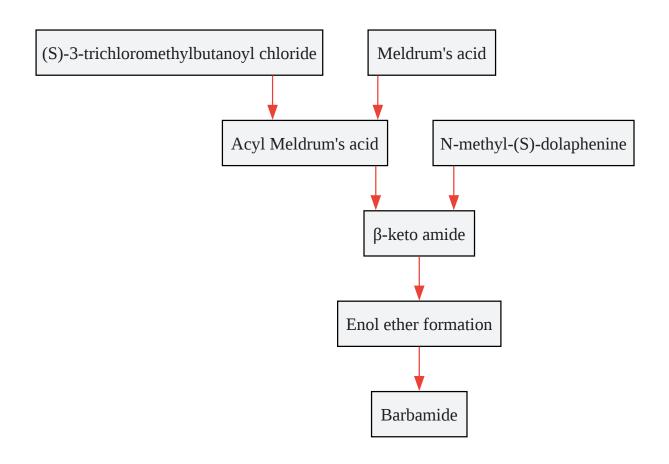
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Caption: Synthesis of the chlorinated acid chloride.



Final Assembly of Barbamide

The final stages of the **barbamide** synthesis involve the coupling of the two key fragments. (S)-3-trichloromethylbutanoyl chloride is first reacted with Meldrum's acid. The resulting product is then treated with N-methyl-(S)-dolaphenine to form a β -keto amide. This intermediate is then converted to the final (E)-enol ether to yield **barbamide**.[1]



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References



- 1. Synthesis of the marine natural product barbamide Chemical Communications (RSC Publishing) [pubs.rsc.org]
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